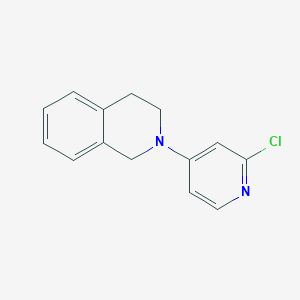

2-(2-Chloropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline

Übersicht

Beschreibung

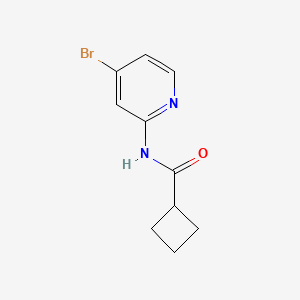

The compound “2-Chloropyridin-4-yl” is a part of various biologically active substances, including coenzymes, drugs, and plant protection chemicals . It is often used to imitate the structure of benzene in bioisosteric analogs .

Synthesis Analysis

The synthesis of “2-Chloropyridin-4-yl” compounds involves various methods. For instance, 4-Acetyl-2-chloropyridine is used as an intermediate in the manufacture of agrochemicals .Molecular Structure Analysis

The molecular formula of “2-Chloropyridin-4-yl” compounds is C6H6ClNO . The structure includes a pyridine ring with a chlorine atom at the 2nd position and a functional group at the 4th position .Chemical Reactions Analysis

The chemical reactions involving “2-Chloropyridin-4-yl” compounds are complex and depend on the specific compound and conditions. For instance, 1-(2-Chloropyridin-4-yl)-3-phenylurea has been used to modify the optical parameters and internal quality of ‘Xuxiang’ kiwifruit during growth .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloropyridin-4-yl” compounds vary. For example, (2-Chloropyridin-4-yl)methanamine has a molecular weight of 142.59 and is used for R&D purposes .Wissenschaftliche Forschungsanwendungen

Synthesis Methodologies

Studies have explored the synthesis of tetrahydroisoquinoline derivatives, highlighting methodologies that yield compounds with potential pharmacological interests. For example, Kandinska et al. (2006) detailed the synthesis of new tetrahydroisoquinolinones incorporating pharmacophoric substituents, using a reaction that became diastereoselective under specific conditions, producing only the trans isomer M. Kandinska, I. Kozekov, M. Palamareva, 2006. Similarly, Jansa et al. (2007) synthesized coordination compounds based on tetrahydroisoquinoline-3-carboxylic acid, examining their catalytic activity in enantioselective synthesis P. Jansa, V. Macháček, P. Nachtigall, V. Wsól, M. Svobodová, 2007.

Catalysis and Chemical Transformations

Zhu and Seidel (2017) investigated redox-neutral annulations involving tetrahydroisoquinoline, demonstrating dual C–H bond functionalization, which has implications for constructing complex molecular architectures Zhengbo Zhu, D. Seidel, 2017. This approach is valuable for developing new synthetic pathways in organic chemistry.

Biological Activity and Medicinal Applications

Several studies have synthesized tetrahydroisoquinoline derivatives to evaluate their biological activities, including anticancer properties. Redda et al. (2010) synthesized substituted tetrahydroisoquinolines, assessing their potential as anticancer agents K. Redda, Madhavi Gangapuram, Tiffany Ardley, 2010. Furthermore, Gao et al. (2008) explored carbon-11 labeled tetrahydroisoquinoline derivatives as selective estrogen receptor modulators (SERMs) for PET imaging of ER expression in breast cancer, indicating the relevance of these compounds in diagnostic imaging Mingzhang Gao, Min Wang, K. Miller, G. Sledge, Q. Zheng, 2008.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2-chloropyridin-4-yl)-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2/c15-14-9-13(5-7-16-14)17-8-6-11-3-1-2-4-12(11)10-17/h1-5,7,9H,6,8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUQPOUZHKXFJOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=CC(=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2S)-2-[cyclobutyl(methyl)amino]cyclohexan-1-ol](/img/structure/B1474435.png)

![4-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}phenol](/img/structure/B1474442.png)

![(1S,2S)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474446.png)